molecular formula C12H17FN2O5S B2375749 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride CAS No. 2224298-83-1

5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride

Cat. No.: B2375749
CAS No.: 2224298-83-1
M. Wt: 320.34
InChI Key: WKGRUIAQXKMDFN-UHFFFAOYSA-N
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Description

5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride involves the inhibition of enzymes by binding to their active sites. This results in the disruption of the normal function of these enzymes, leading to a decrease in their activity. The specific mechanism of action varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. In general, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for the study of enzyme function and the development of new drugs. However, its use in lab experiments is limited by its high cost and the potential for off-target effects.

Future Directions

There are several potential future directions for the study of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride. These include:
1. Further investigation of its mechanism of action and the specific enzymes it targets.
2. Development of new drugs based on the structure of this compound.
3. Exploration of its potential as a treatment for neurological disorders.
4. Investigation of its potential as a tool for the study of enzyme function.
5. Development of new synthetic methods for the production of this compound.
In conclusion, this compound is a promising compound with potential applications in the development of new drugs. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for the study of enzyme function and the development of new drugs. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride involves the reaction of 5-(aminosulfonyl)-1H-pyrrole-3-carboxylic acid with 1-(oxolan-3-yloxy)propan-2-amine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with hydrogen fluoride to yield the final product.

Scientific Research Applications

5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride has been extensively studied for its potential use as a drug candidate. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, viral infections, and neurological disorders.

Properties

IUPAC Name

5-[1-(oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O5S/c1-8(6-20-9-2-3-19-7-9)15-12(16)11-4-10(5-14-11)21(13,17)18/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRUIAQXKMDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)NC(=O)C2=CC(=CN2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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